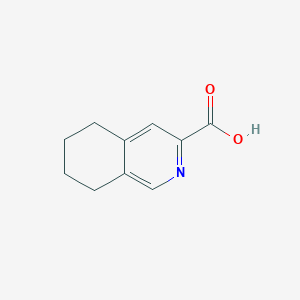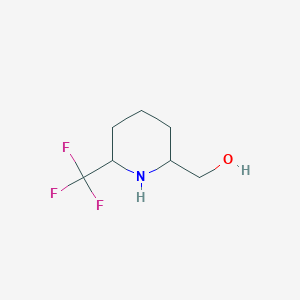
2-Chloro-4-methoxynicotinic acid
説明
“2-Chloro-4-methoxynicotinic acid” is a chemical compound with the CAS Number: 394729-98-7 . It has a molecular weight of 187.58 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of “this compound” involves the use of N-ethyl-N,N-diisopropylamine, HATU, and DMAP in N,N-dimethyl-formamide at 60℃ for 3 hours . Another method involves the use of N-butyl lithium in tetrahydrofuran at -78℃ .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6ClNO3/c1-12-4-2-3-9-6 (8)5 (4)7 (10)11/h2-3H,1H3, (H,10,11) . The InChI key is ZBHVWHBZHRBHRQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 . The boiling point is 339.4±37.0 °C at 760 mmHg . The compound is soluble with a solubility of 1.35 mg/ml .
科学的研究の応用
1. Precursor in Pesticide and Medicine Synthesis
2-Chloronicotinic acid, closely related to 2-Chloro-4-methoxynicotinic acid, is used as a key precursor in the synthesis of pesticides and medicines. A study on the transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by a newly isolated strain Rhodococcus erythropolis ZJB-09149 highlights this application. The strain was found to be effective in converting 2-chloro-3-cyanopyridine, which suggests potential for industrial applications in the synthesis of related compounds (Jin et al., 2011).
2. In Photodimerization Studies
2-Alkoxynicotinic acid alkyl esters, which include 2-methoxynicotinic acid, have been studied for their ability to form cage-type photodimers when irradiated in a benzene solution. This reaction is relevant in the field of photochemistry, where understanding the behavior of such compounds under light exposure can lead to novel applications (Sakamoto et al., 2002).
3. In the Synthesis of Alkaloids and Other Organic Compounds
The synthesis of 2-methoxyonychine alkaloids involves the use of 2-phenyl-5-methoxy-4-methylnicotinic acid esters. This synthesis has led to the creation of new compounds and has necessitated the revision of the structure of existing compounds such as oxylopidine. Such research plays a crucial role in the development of new drugs and organic materials (Achenbach & Schwinn, 1994).
4. In the Study of Fluorescence Quenching
Research involving 5-chloro-2-methoxyphenylboronic acid, a compound similar to this compound, has contributed to understanding the mechanism of fluorescence quenching. This research is significant in the field of analytical chemistry and sensor development, where fluorescence properties are crucial (Geethanjali et al., 2015).
5. In Antimicrobial and Anticancer Research
Compounds like 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, structurally related to this compound, have been investigated for their antimicrobial and anticancer activities. Such studies are pivotal in discovering new therapeutic agents for treating various diseases (Aravind et al., 2014).
Safety and Hazards
The compound has a GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
2-chloro-4-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHVWHBZHRBHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1432651.png)






